![molecular formula C7H15N3O8P- B1263734 (2R,3S,5R,6S)-4-{[amino(iminio)methyl]amino}-2,3,5,6-tetrahydroxycyclohexyl phosphate](/img/structure/B1263734.png)
(2R,3S,5R,6S)-4-{[amino(iminio)methyl]amino}-2,3,5,6-tetrahydroxycyclohexyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-guanidino-1-deoxy-scyllo-inositol 4-phosphate(1-) is the conjugate base of 1-guanidino-1-deoxy-scyllo-inositol 4-phosphate having a dianionic phosphate group and a protonated guanidine; major species at pH 7.3. It is a conjugate base of a 1-guanidino-1-deoxy-scyllo-inositol 4-phosphate.
Scientific Research Applications
Pharmacokinetics Study
A pharmacokinetics study using LC-MS/MS was conducted on IMM-H007, a compound with a similar structure to (2R,3S,5R,6S)-4-{[amino(iminio)methyl]amino}-2,3,5,6-tetrahydroxycyclohexyl phosphate. This study was focused on its quantification and metabolism, providing insights into its efficacy and toxicity in medical applications (Jia et al., 2016).
Synthesis of Neuraminidase Inhibitors
Research on the synthesis of neuraminidase inhibitors, which are crucial for the treatment of influenza, has shown the development of various compounds including those with structures similar to the given chemical. These compounds are pivotal in controlling influenza infections (Chand, 2005).
Phosphonate Applications
Compounds with phosphonate groups, resembling the structure of the given chemical, have been extensively studied for their biomedical applications. They are often used as enzyme inhibitors, especially in antiviral treatments. This research underscores the potential of such compounds in treating viral infections and other pathogenic resistances (Krečmerová et al., 2022).
Synthesis for Bioactivity
Research on synthesizing compounds with similar structures has shown potential bioactivity, particularly in antineoplastic and anti-HIV applications. This indicates a broad scope of therapeutic applications in the medical field (Reddy et al., 2004).
TNF-alpha Inhibitors
Studies on (1S,2R)-2-Acylamino-1-methyl-2-phenylethyl phosphate derivatives, which are similar in structure, have identified them as inhibitors of TNF-alpha production. This signifies their potential in treating diseases associated with excessive inflammation (Matsui et al., 2003).
Inhibition of Endotoxin Response
A novel compound, α-d-Glucopyranose,3-O-decyl-2-deoxy-6-O-[2-deoxy-3-O-[(3R)-3-methoxydecyl]-6-O-methyl-2-[[(11Z)-1-oxo-11-octadecenyl]amino]-4-O-phosphono-β-d-glucopyranosyl]-2-[(1,3-dioxotetradecyl)amino]-1-(dihydrogen phosphate), tetrasodium salt (E5564), structurally similar to the given compound, has been identified as an endotoxin antagonist. This highlights its potential in treating diseases caused by endotoxin, such as septic shock (Mullarkey et al., 2003).
properties
Molecular Formula |
C7H15N3O8P- |
|---|---|
Molecular Weight |
300.18 g/mol |
IUPAC Name |
[(2S,3R,5S,6R)-4-(diaminomethylideneazaniumyl)-2,3,5,6-tetrahydroxycyclohexyl] phosphate |
InChI |
InChI=1S/C7H16N3O8P/c8-7(9)10-1-2(11)4(13)6(5(14)3(1)12)18-19(15,16)17/h1-6,11-14H,(H4,8,9,10)(H2,15,16,17)/p-1/t1?,2-,3+,4+,5-,6? |
InChI Key |
LQSANMIGNWXLNF-UYSNGIAKSA-M |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1[NH+]=C(N)N)O)O)OP(=O)([O-])[O-])O)O |
Canonical SMILES |
C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)[NH+]=C(N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(15S)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263653.png)


![(2R)-2-amino-3-[(Z)-C-benzyl-N-hydroxycarbonimidoyl]sulfanylpropanoic acid](/img/structure/B1263660.png)
![N-[(E)-(2-methylphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B1263661.png)
![(1R,2R,4R,8S,9R,10S,12S,13R,16S)-2,8,12,16-tetrahydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B1263662.png)
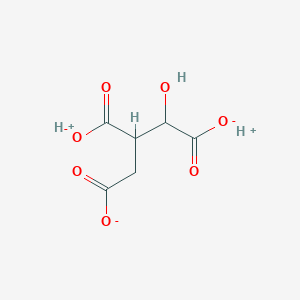
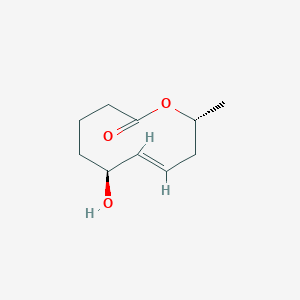
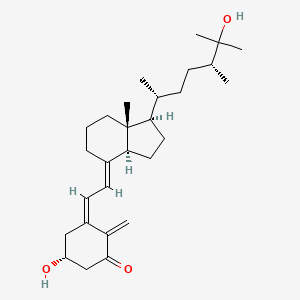
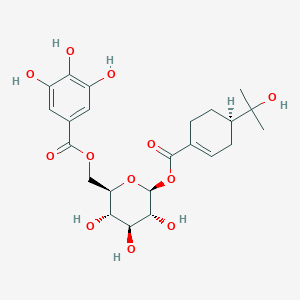
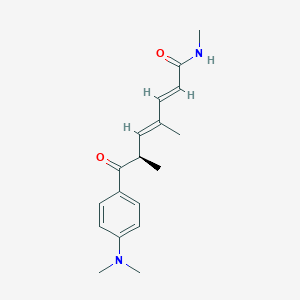

![N-[(Z)-2-benzoyl-1-methylvinyl]acetamide](/img/structure/B1263673.png)
![3-(4-{7-[(5-carboxypentyl)(ethyl)amino]-2-oxo-2H-chromen-3-yl}pyridinium-1-yl)propane-1-sulfonate](/img/structure/B1263674.png)